1-(5-Bromopyrimidin-2-yl)butan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)butan-1-amine typically involves the reaction of 5-bromopyrimidine with butan-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity . The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but with a cyclobutane ring instead of a butane chain.
1-(5-Bromopyrimidin-2-yl)ethan-1-amine: This compound has a shorter ethane chain instead of a butane chain.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-7(10)8-11-4-6(9)5-12-8/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
ZKQBQNSHBBIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
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